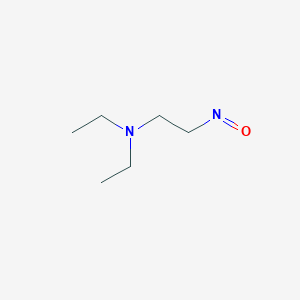
N,N-Diethyl-2-nitrosoethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-nitrosoethan-1-amine is an organic compound that belongs to the class of nitrosamines Nitrosamines are characterized by the presence of a nitroso group (-N=O) bonded to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Diethyl-2-nitrosoethan-1-amine can be synthesized through the nitrosation of secondary amines. The reaction typically involves the use of nitrous acid (HNO2) or its derivatives as the nitrosating agent. The reaction is carried out under acidic conditions, often using hydrochloric acid (HCl) or sulfuric acid (H2SO4) to maintain the acidity. The general reaction scheme is as follows:
[ \text{R}_2\text{NH} + \text{HNO}_2 \rightarrow \text{R}_2\text{N-N=O} + \text{H}_2\text{O} ]
In this case, the secondary amine is N,N-diethylethan-1-amine, which reacts with nitrous acid to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-2-nitrosoethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitroso group can yield amines or hydroxylamines.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the nitroso group.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Diethyl-2-nitrosoethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of other chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-nitrosoethan-1-amine involves the interaction of the nitroso group with various molecular targets. The nitroso group is highly electrophilic and can react with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosodibutylamine (NDBA)
Comparison
N,N-Diethyl-2-nitrosoethan-1-amine is similar to other nitrosamines in its chemical structure and reactivity. its unique diethyl substitution makes it distinct in terms of its physical properties and specific applications. Compared to N-Nitrosodimethylamine and N-Nitrosodiethylamine, it has different steric and electronic effects, which can influence its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
62837-29-0 |
|---|---|
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
N,N-diethyl-2-nitrosoethanamine |
InChI |
InChI=1S/C6H14N2O/c1-3-8(4-2)6-5-7-9/h3-6H2,1-2H3 |
Clé InChI |
PAVJSBGLMRCSOV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one](/img/structure/B14508071.png)

![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)




![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)






